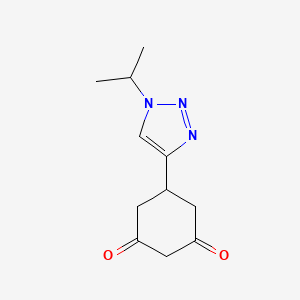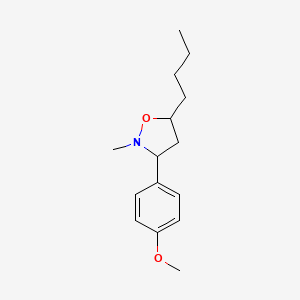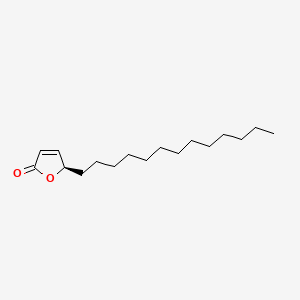![molecular formula C17H15ClO2 B12909269 2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran) CAS No. 917571-11-0](/img/structure/B12909269.png)
2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is an organic compound that features a 3-chlorophenyl group linked to two 2-methylfuran rings through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) typically involves the reaction of 3-chlorobenzaldehyde with 2-methylfuran in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Solvent: Common solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
化学反応の分析
Types of Reactions
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert the compound to its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
5,5’-((2-Chlorophenyl)methylene)bis(2-methylfuran): Similar structure but with a chlorine atom at a different position on the phenyl ring.
5,5’-((3-Bromophenyl)methylene)bis(2-methylfuran): Similar structure but with a bromine atom instead of chlorine.
5,5’-((3-Chlorophenyl)methylene)bis(2-ethylfuran): Similar structure but with an ethyl group instead of a methyl group on the furan rings.
Uniqueness
5,5’-((3-Chlorophenyl)methylene)bis(2-methylfuran) is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of two 2-methylfuran rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
917571-11-0 |
|---|---|
分子式 |
C17H15ClO2 |
分子量 |
286.8 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran |
InChI |
InChI=1S/C17H15ClO2/c1-11-6-8-15(19-11)17(16-9-7-12(2)20-16)13-4-3-5-14(18)10-13/h3-10,17H,1-2H3 |
InChIキー |
VPFDTLDVYKNDFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C2=CC(=CC=C2)Cl)C3=CC=C(O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


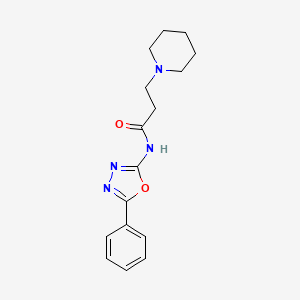
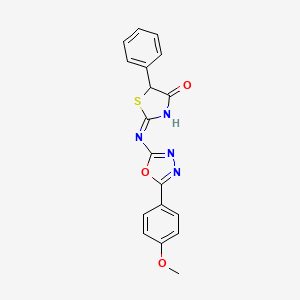


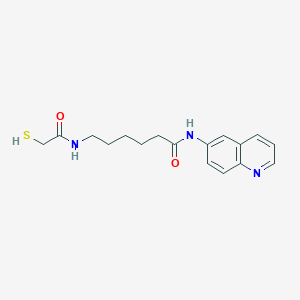
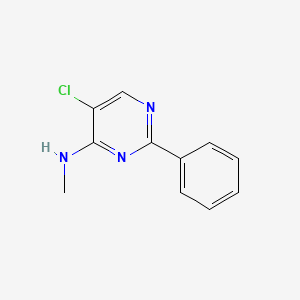
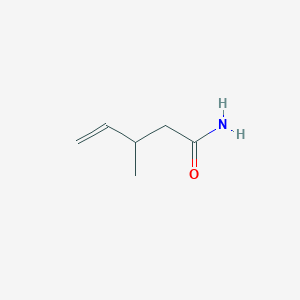

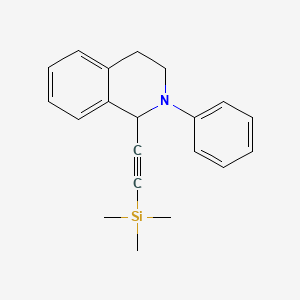

![2-{[6-Bromo-2-(dimethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12909245.png)
